REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([NH:7][C:8](=[O:10])[NH2:9])=[C:4]([C:11]([NH2:13])=[O:12])[CH:3]=1.[CH:14]([C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1)=[O:15].C(=O)([O-])O.[Na+]>COCCOC>[C:8]([NH:7][C:5]1[S:6][C:2]([C:19]2[CH:20]=[CH:21][C:16]([CH:14]=[O:15])=[CH:17][CH:18]=2)=[CH:3][C:4]=1[C:11]([NH2:13])=[O:12])(=[O:10])[NH2:9] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(S1)NC(N)=O)C(=O)N
|
Name
|
|
Quantity
|
0.625 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C=C1)B(O)O
|
Name
|
tetrakis(triphenylphosphine) Pd
|
Quantity
|
0.438 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred with aqueous 2M sodium hydroxide solution (8.5 ml) for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The resultant dark brown residue was dissolved in DCM (17 ml)
|
Type
|
ADDITION
|
Details
|
Diethyl ether (20 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resultant suspension was sonicated for 2 minutes
|
Duration
|
2 min
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
gave a precipitate, which
|
Type
|
WASH
|
Details
|
was washed with hot diethyl ether
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)NC=1SC(=CC1C(=O)N)C1=CC=C(C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: CALCULATEDPERCENTYIELD | 40.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |